Bis(3-((benzylidene)amino)propyl)amine
Description
Bis(3-((benzylidene)amino)propyl)amine (IUPAC name: N-[(1E)-phenylmethylene]-N′-(3-{[(1E)-phenylmethylene]amino}propyl)propane-1,3-diamine) is a secondary amine derivative featuring two benzylidene groups attached to a propane-1,3-diamine backbone . The benzylidene moieties (aromatic Schiff bases) confer unique steric and electronic properties, making the compound useful in synthetic chemistry as a protective group for polyamines or as an intermediate in coordination chemistry. Its molecular weight is approximately 253.4 g/mol (calculated), with a hydrophobic character due to the phenyl groups and moderate polarity from the amine groups .
Properties
Molecular Formula |
C20H25N3 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-(benzylideneamino)-N-[3-(benzylideneamino)propyl]propan-1-amine |
InChI |
InChI=1S/C20H25N3/c1-3-9-19(10-4-1)17-22-15-7-13-21-14-8-16-23-18-20-11-5-2-6-12-20/h1-6,9-12,17-18,21H,7-8,13-16H2 |
InChI Key |
XHCCXVNAHLPPGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NCCCNCCCN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-((benzylidene)amino)propyl)amine typically involves the reaction of 3-aminopropylamine with benzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration or extraction methods .
Industrial Production Methods
Industrial production of this compound may involve continuous reaction processes using a reaction column. The process can be catalyzed by heterogeneous catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bis(3-((benzylidene)amino)propyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Bis(3-((benzylidene)amino)propyl)amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(3-((benzylidene)amino)propyl)amine involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can form covalent or non-covalent interactions with target molecules, leading to changes in their activity or function. The amino groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The following compounds share structural similarities with Bis(3-((benzylidene)amino)propyl)amine:
N,N′-Bis(3-{[(1E)-phenylmethylene]amino}propyl)butane-1,4-diamine (Compound 2c)
- Structure : Similar backbone but with a butane-1,4-diamine chain instead of propane-1,3-diamine.
- Properties : Increased molecular weight (~281 g/mol) and flexibility due to the longer alkyl chain. The extended backbone may enhance chelation capacity in metal complexes.
- Application : Used in polyamine synthesis for protective group strategies, akin to the target compound .
N,N-Bis-[3-(1,8-naphthalimide)propyl]amine (NP3)
- Structure : Replaces benzylidene groups with naphthalimide moieties on a propane diamine backbone.
- Application : Studied for biological interactions, contrasting with the target compound’s synthetic utility .
Bis((triethoxysilyl)propyl)ethylenediamine (BTEPED)
- Structure : Ethylenediamine backbone functionalized with triethoxysilyl groups .
- Properties : Hydrophilic and silica-compatible, enabling grafting onto mesoporous materials for CO₂ adsorption.
- Application : Used in materials science for gas separation, unlike the target compound’s organic synthesis roles .
Comparative Analysis Table
Research Findings and Implications
- Biological Interactions : NP3’s naphthalimide groups highlight the importance of aromatic systems in DNA binding, a property absent in benzylidene-based compounds .
- Material Design : The comparison underscores the trade-off between hydrophobicity (beneficial for organic-phase reactions) and hydrophilicity (critical for gas adsorption applications).
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